2,3-Dihydro-2-(3-bromophenyl)-1,4-phthalazinedione 4-hydrazone
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Overview
Description
2,3-Dihydro-2-(3-bromophenyl)-1,4-phthalazinedione 4-hydrazone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group and a phthalazinedione core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-(3-bromophenyl)-1,4-phthalazinedione 4-hydrazone typically involves multiple steps. One common method starts with the preparation of the phthalazinedione core, followed by the introduction of the bromophenyl group. The final step involves the addition of the hydrazone group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The industrial methods aim to produce the compound in bulk while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-(3-bromophenyl)-1,4-phthalazinedione 4-hydrazone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bromophenyl group or the phthalazinedione core.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds.
Scientific Research Applications
2,3-Dihydro-2-(3-bromophenyl)-1,4-phthalazinedione 4-hydrazone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2,3-Dihydro-2-(3-bromophenyl)-1,4-phthalazinedione 4-hydrazone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate various biochemical pathways, leading to its observed biological activities. The exact mechanism of action is still under investigation, and further research is needed to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-2-(4-bromophenyl)-1,4-phthalazinedione 4-hydrazone
- 2,3-Dihydro-2-(3-chlorophenyl)-1,4-phthalazinedione 4-hydrazone
- 2,3-Dihydro-2-(3-fluorophenyl)-1,4-phthalazinedione 4-hydrazone
Uniqueness
2,3-Dihydro-2-(3-bromophenyl)-1,4-phthalazinedione 4-hydrazone stands out due to its specific bromophenyl group, which imparts unique chemical and biological properties
Properties
CAS No. |
68763-95-1 |
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Molecular Formula |
C14H11BrN4O |
Molecular Weight |
331.17 g/mol |
IUPAC Name |
2-(3-bromophenyl)-4-hydrazinylphthalazin-1-one |
InChI |
InChI=1S/C14H11BrN4O/c15-9-4-3-5-10(8-9)19-14(20)12-7-2-1-6-11(12)13(17-16)18-19/h1-8H,16H2,(H,17,18) |
InChI Key |
SMCPEBKFAJDVQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC(=CC=C3)Br)NN |
Origin of Product |
United States |
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